n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide

APT1 inhibition acyl-protein thioesterase palmitoylation

n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide belongs to the 2-thioacetamide-4,6-diaminopyrimidine class, featuring a pyrimidine core with amino groups at positions 4 and 6 and a thioacetamide side chain terminated by a sterically demanding tert-butyl amide substituent. The compound is commercially available with certified purity of 98%, a molecular weight of 255.34 g/mol, and a calculated logP of 0.525 (Fluorochem; ACD/LogP 1.32 via ChemSpider).

Molecular Formula C10H17N5OS
Molecular Weight 255.34 g/mol
Cat. No. B14908168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide
Molecular FormulaC10H17N5OS
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CSC1=NC(=CC(=N1)N)N
InChIInChI=1S/C10H17N5OS/c1-10(2,3)15-8(16)5-17-9-13-6(11)4-7(12)14-9/h4H,5H2,1-3H3,(H,15,16)(H4,11,12,13,14)
InChIKeyRFLCNHBYPAAMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide (CAS 486398-93-0) – Core Identity, Physicochemical Profile, and Comparator Context for Informed Procurement


n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide belongs to the 2-thioacetamide-4,6-diaminopyrimidine class, featuring a pyrimidine core with amino groups at positions 4 and 6 and a thioacetamide side chain terminated by a sterically demanding tert-butyl amide substituent . The compound is commercially available with certified purity of 98%, a molecular weight of 255.34 g/mol, and a calculated logP of 0.525 (Fluorochem; ACD/LogP 1.32 via ChemSpider) . Its closest structural analogs—the N-n-butyl (CAS 849478-07-5) and unsubstituted acetamide (CAS 385376-84-1) derivatives—share the same core but diverge substantially in target engagement, lipophilicity, and conformational flexibility, as quantified in the evidence sections below .

Why n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide Cannot Be Casually Swapped with In-Class Analogs – A Data-Driven Justification for Specification


The 4,6-diaminopyrimidine scaffold has been validated across multiple therapeutic programs, including DHFR inhibition, kinase antagonism, and antiviral protease targeting [1]. However, within the thioacetamide subclass, the N-substituent acts as a critical potency and property switch: the tert-butyl group drives a 12‑fold gain in APT1 inhibitory activity relative to the reference APT1 inhibitor ML348, while simultaneously raising logP by over 1.3 units compared to the unsubstituted acetamide analog [2]. These orthogonal differences mean that substituting a generic N-alkyl or unsubstituted variant would unpredictably alter both target engagement and membrane partitioning, compromising assay reproducibility, SAR continuity, and lead optimization campaigns .

Product-Specific Quantitative Differentiation Evidence for n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide


APT1 Inhibitory Potency: 12.4‑Fold More Potent than the Widely Used Reference Inhibitor ML348

The target compound inhibits human acyl-protein thioesterase 1 (APT1/LYPLA1) with an IC50 of 17 nM in a fluorescence polarization assay [1]. In contrast, ML348 (GNF-Pf-1127), a chemically distinct but functionally analogous APT1 inhibitor widely employed as a reference tool compound, exhibits an IC50 of 210 nM under comparable fluorescence-based assay conditions . This represents a 12.4‑fold improvement in potency (≡ ΔpIC50 of 1.09 log units), indicating that substantially lower compound concentrations are required to achieve equivalent target engagement.

APT1 inhibition acyl-protein thioesterase palmitoylation fluorescence polarization

Lipophilicity Modulation: >1.3 logP Unit Gain Over the Unsubstituted Acetamide Analog for Enhanced Membrane Partitioning

The tert-butyl substituent elevates the calculated logP of the target compound to 0.525 (Fluorochem; ACD/LogP 1.32) , compared with –0.7816 for the unsubstituted acetamide analog 2-((4,6-diaminopyrimidin-2-yl)thio)acetamide (CAS 385376-84-1) . The minimum ΔlogP of 1.31 units corresponds to an approximately 20‑fold increase in octanol‑water partition coefficient, moving the compound from a hydrophilic (logP < 0) to a moderately lipophilic regime compatible with passive membrane diffusion. The N-n-butyl analog (logP 0.65, ChemScene) offers a more similar lipophilicity but lacks the target engagement advantage documented above.

lipophilicity logP membrane permeability ADME

Dual APT1/APT2 Inhibition with Modest Selectivity: Differentiated Profile from Highly Selective APT1 Inhibitors

The target compound inhibits human APT2 with an IC50 of 30 nM, yielding an APT2/APT1 selectivity ratio of only 1.76 (30 nM / 17 nM) [1]. This stands in marked contrast to ML348, which displays a Ki > 10,000 nM for APT2 (APT2/APT1 selectivity ratio > 35.7 based on Ki values) . The near-equipotent dual APT1/APT2 inhibition profile of the target compound may be advantageous in biological contexts where both depalmitoylating enzymes contribute to substrate turnover (e.g., oncogenic H-Ras/N-Ras palmitoylation cycling), whereas ML348's extreme selectivity is preferable only when APT1-specific phenotyping is required.

APT2 inhibition dual inhibitor LYPLA2 depalmitoylation

Reduced Conformational Flexibility: Fewer Freely Rotating Bonds than the N-n-Butyl Analog to Minimize Entropic Penalty Upon Binding

The target compound contains 4 freely rotating bonds (ChemSpider) compared with 6 rotatable bonds for the N-n-butyl analog (ChemScene) . The tert-butyl group, despite being branched, introduces only one additional rotatable bond relative to the unsubstituted acetamide (3 rotatable bonds) , whereas the linear n-butyl chain adds three. This conformational restriction may reduce the entropic penalty upon target binding—a phenomenon consistent with the observed 12‑fold potency gain over the more flexible reference inhibitor ML348 (although direct head‑to‑head binding entropy data are not available).

conformational restriction rotatable bonds binding entropy ligand efficiency

Preferred Application Scenarios for n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide Based on Quantified Differentiation


APT1/APT2 Dual Inhibition in Palmitoylation Cycling Studies (e.g., Oncogenic Ras Signaling)

When experimental protocols require simultaneous blockade of both APT1 and APT2 to fully arrest the depalmitoylation cycle of H-Ras, N-Ras, or G-protein α subunits, the near-equipotent dual inhibition profile (APT1 IC50 = 17 nM, APT2 IC50 = 30 nM, selectivity ratio 1.76) [1] makes this compound uniquely suitable. In contrast, highly selective APT1 inhibitors such as ML348 (APT2 Ki > 10,000 nM) would leave APT2‑mediated depalmitoylation unperturbed, potentially confounding phenotypic readouts.

Cell-Based Assays Requiring Balanced Lipophilicity for Passive Membrane Permeability

The compound's logP of 0.525 (Fluorochem) places it in the optimal range for passive cell membrane diffusion while maintaining adequate aqueous solubility. The unsubstituted acetamide analog (logP –0.7816) may be effectively membrane‑impermeable in standard cell culture conditions, making it unsuitable for intracellular target engagement studies. This property is critical for live‑cell imaging, palmitoylation reporter assays, and CRISPR‑based target validation workflows.

Medicinal Chemistry Hit‑to‑Lead Optimization of 4,6‑Diaminopyrimidine-Based Serine Hydrolase Inhibitors

With 12.4‑fold higher APT1 potency than the reference inhibitor ML348 and a reduced conformational flexibility (4 freely rotating bonds) that may enhance ligand efficiency, this compound serves as a compelling starting point for structure‑activity relationship (SAR) campaigns targeting the AB hydrolase family. The commercially available 98% purity from multiple vendors (Fluorochem, Leyan, AKSci) ensures batch‑to‑batch consistency for iterative medicinal chemistry optimization.

Biochemical Selectivity Profiling Panels Requiring a Dual APT1/APT2 Positive Control

In selectivity screening panels designed to assess compound cross‑reactivity across the serine hydrolase family, this compound can serve as a dual APT1/APT2 positive control that benchmarks both enzymes simultaneously at low nanomolar concentrations [1]. This dual functionality reduces the number of control compounds required per assay plate, streamlining experimental logistics and reducing procurement complexity.

Quote Request

Request a Quote for n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.